(2Z)-2-[(2-methoxy-4-nitrophenyl)imino]-1,3-thiazolidin-4-one
Description
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Properties
IUPAC Name |
2-(2-methoxy-4-nitrophenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-17-8-4-6(13(15)16)2-3-7(8)11-10-12-9(14)5-18-10/h2-4H,5H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDVBVUENMBNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(2-methoxy-4-nitrophenyl)imino]-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by research findings and case studies.
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. A study found that closely related compounds showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a derivative with a similar structure displayed an antibacterial efficacy of 88.46% against E. coli and 91.66% against S. aureus .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | E. coli | 88.46 |
| Similar Thiazolidinone Derivative | S. aureus | 91.66 |
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied. The compound has been evaluated for its effects on various cancer cell lines, including glioblastoma cells (LN229). In vitro studies utilizing MTT assays demonstrated that derivatives of thiazolidinones can induce cytotoxic effects and apoptosis in cancer cells.
Case Study: Antiglioma Efficacy
A specific study investigated the efficacy of thiazolidinone derivatives against glioblastoma cells using colony formation assays and TUNEL tests. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, highlighting their potential as anticancer agents .
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | LN229 (Glioblastoma) | 15.6 |
| Related Thiazolidinone Derivative | MCF7 (Breast Cancer) | 0.31 |
Antioxidant Properties
In addition to antibacterial and anticancer activities, thiazolidinones have demonstrated antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often assessed through various assays measuring the ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS).
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (2Z)-2-[(2-methoxy-4-nitrophenyl)imino]-1,3-thiazolidin-4-one demonstrates efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of thiazolidinones can induce apoptosis in cancer cells. Specifically, this compound was shown to inhibit cell proliferation in human cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Nanocomposite Formation
Recent advancements have explored the use of thiazolidinones in nanocomposite materials. The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Research indicates that these composites exhibit improved tensile strength and thermal resistance, making them suitable for various industrial applications .
GPR119 Receptor Agonism
The compound has been identified as a potential agonist for the GPR119 receptor, which is implicated in metabolic regulation. Agonists of this receptor are being researched for their role in increasing insulin secretion and promoting weight loss. A patent application noted the potential use of such compounds in treating metabolic disorders like diabetes .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Case Studies and Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2Z)-2-[(2-methoxy-4-nitrophenyl)imino]-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through Schiff base formation. For example, refluxing 2-methoxy-4-nitroaniline with thiazolidinone precursors in acetic acid with ammonium acetate as a catalyst (6–8 hours) yields the target compound. Reaction optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and catalyst loading to improve yields .
Q. How is the Z-configuration of the imino group confirmed experimentally?
- Techniques : Nuclear Overhauser Effect (NOE) spectroscopy and Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments are critical. For instance, NOE cross-peaks between the imino proton and adjacent aromatic protons confirm spatial proximity, while HMBC correlations validate connectivity between the imino nitrogen and thiazolidinone carbonyl carbon .
Q. What spectroscopic methods are used to characterize this compound, and how are spectral assignments validated?
- Approach : FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). ¹H and ¹³C NMR assignments are corroborated by 2D experiments (COSY, HSQC). Computational methods (DFT/B3LYP/6-31G(d,p)) predict vibrational frequencies and NMR chemical shifts, which are cross-validated against experimental data .
Q. What biological activities are associated with thiazolidin-4-one derivatives, and how are these assays designed?
- Insights : Thiazolidinones exhibit antimicrobial, anticancer, and anti-inflammatory properties. Standard assays include MIC (Minimum Inhibitory Concentration) for antimicrobial activity and SRB (Sulforhodamine B) assays for cytotoxicity. For example, testing against HCT116 colon cancer cells involves dose-response curves (0.01–1000 µg/mL) with 24-hour incubation and TCA fixation .
Advanced Research Questions
Q. How do tautomeric equilibria (e.g., imino ⇌ amino, keto ⇌ enol) influence the stability and reactivity of this compound?
- Analysis : X-ray crystallography and IR spectroscopy differentiate tautomers. For instance, the absence of NH or OH stretches in IR spectra rules out enol tautomers. DFT calculations predict relative stability, with the keto-imino form typically dominant due to resonance stabilization of the nitro group .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Solutions : Twinning or weak diffraction due to nitro group disorder can occur. Using SHELXL for refinement with TWIN/BASF commands or applying the Hirshfeld surface analysis (via CrystalExplorer) resolves ambiguities. High-resolution data (d-spacing < 0.8 Å) and multi-scan absorption corrections (SADABS) improve accuracy .
Q. How can computational modeling predict intermolecular interactions in crystal packing?
- Workflow : Molecular docking (AutoDock) or Hirshfeld surface analysis identifies dominant interactions (e.g., C–H⋯O, π–π stacking). For example, the nitro group often participates in C–H⋯O hydrogen bonds with methoxy or aromatic protons, stabilizing the lattice .
Q. How do substituents at the 2nd and 5th positions modulate electronic properties and bioactivity?
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving antimicrobial activity. Substituents at the 5th position (e.g., benzylidene) increase lipophilicity, enhancing membrane penetration. Hammett constants (σ) and frontier molecular orbitals (HOMO/LUMO) from DFT quantify these effects .
Q. What strategies mitigate contradictions between experimental and computational data (e.g., NMR shifts)?
- Troubleshooting : Discrepancies arise from solvent effects or implicit solvation models. Re-running DFT calculations with explicit solvent (e.g., PCM model for DMSO) or using higher basis sets (6-311++G(d,p)) improves alignment. Outliers may indicate unaccounted tautomers or dynamic effects .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
